3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one

Medicinal Chemistry Compound Library Design Physicochemical Property Profiling

Standard 3-substituted oxindoles suffer from configurational instability at C3, while non-hydroxylated analogs lack a key hydrogen-bond donor for SAR studies. This 3,3-disubstituted oxindole solves both limitations: - Locked C3-quaternary stereocenter: No racemization vs. 3-monosubstituted analogs - C5-hydroxy group: Enables O-alkylation, esterification, or sulfonation without aromatic functionalization - Differentiated logP ~1.9: Resolves as system suitability standard for 3,3-disubstituted oxindole methods Suitable for fragment-based discovery and diversity-oriented synthesis.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 120713-59-9
Cat. No. B1286619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
CAS120713-59-9
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCC1(C2=C(C=CC(=C2)O)N(C1=O)C)C
InChIInChI=1S/C12H15NO2/c1-4-12(2)9-7-8(14)5-6-10(9)13(3)11(12)15/h5-7,14H,4H2,1-3H3
InChIKeyHXTZVERNCJVVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one: Technical Baseline


3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one (CAS 120713-59-9) is a fully substituted, non-planar oxindole derivative with molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol [1]. It belongs to the 3,3-disubstituted indolin-2-one class, distinguished by the simultaneous presence of a 3-ethyl, a 3-methyl, a N1-methyl, and a C5-hydroxy group on the indolin-2-one scaffold . This substitution pattern creates a quaternary C3 stereocenter absent in the simpler natural oxindole core, defining the compound's structural identity for research applications.

1 Scaffold for quaternary C3 stereocenter fragment libraries
2 Hydrogen-bond donor/acceptor pharmacophore exploration
3 Moderate lipophilicity (XLogP3-AA context) method development

3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one: Structural Uniqueness Over Generic Analogs


The 3-ethyl-5-hydroxy-1,3-dimethyl substitution motif fundamentally alters the molecular topology relative to common indolin-2-one analogs. In head-to-head structural comparison, the target compound's C3-quaternary center eliminates the configurational instability typical of 3-monosubstituted analogs, while the C5-hydroxy group provides a hydrogen-bond donor pharmacophore absent in non-hydroxylated 1,3-dimethyl derivatives [1] [2]. These structural modifications create distinct computational property sets—logP, hydrogen bonding capacity, and molecular shape—that cannot be replicated by simple core scaffolds . Consequently, procurement substitution of this compound with generic 1,3-dimethylindolin-2-one (CAS 24438-17-3) or 5-hydroxyindolin-2-one (5-hydroxyoxindole, CAS 3416-18-0) would introduce a different molecular entity with unvalidated property-performance relationships for the intended experiment.

Structural Identity Mismatch
1,3-Dimethylindolin-2-one lacks the C5-OH and C3-ethyl groups, resulting in a different molecular entity with unvalidated property-performance relationships.
Pharmacophore Profile Shift
Using non-hydroxylated analogs eliminates the hydrogen-bond donor pharmacophore, potentially altering target engagement and membrane permeability profiles.
Analytical Incompatibility
A >1 log unit lipophilicity difference versus 5-hydroxyindolin-2-one can mandate distinct reversed-phase HPLC methods, limiting direct substitution in analytical workflows.

3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one: Quantitative Differentiation Evidence


Molecular Weight vs. 1,3-Dimethylindolin-2-one

The target compound possesses a molecular weight that is 44.05 g/mol higher than the closest non-hydroxylated, non-ethylated core scaffold, 1,3-dimethylindolin-2-one [1] [2]. This mass difference corresponds to the addition of the C5-hydroxy and C3-ethyl substituents, directly impacting molar-based dosing calculations in biological assays.

Molecular Weight
Head-to-head
205.25 g/mol
Mass difference ensures non-equivalent molar concentrations.
44.05 g/mol higher vs. 1,3-dimethylindolin-2-one (161.20 g/mol).
Medicinal Chemistry Compound Library Design Physicochemical Property Profiling

Hydrogen Bond Donor Count vs. 1,3-Dimethylindolin-2-one

The target compound presents one hydrogen bond donor (phenolic -OH at C5) and two hydrogen bond acceptors (amide carbonyl and phenolic oxygen) [1]. In contrast, 1,3-dimethylindolin-2-one has zero hydrogen bond donors and one acceptor [2]. This HBD count difference has been linked to altered membrane permeability and target engagement profiles in indolin-2-one kinase inhibitor series [3].

H-Bond Donors
Head-to-head
1 HBD / 2 HBA
Addition of one HBD modifies key pharmacophore features.
Vs. 1,3-dimethylindolin-2-one: 0 HBD / 1 HBA. Predicted to reduce passive permeability.
Medicinal Chemistry ADME Prediction Structure-Based Drug Design

Lipophilicity vs. 5-Hydroxyindolin-2-one

The target compound exhibits an XLogP3-AA value of 1.9 [1], substantially higher than the predicted logP of approximately 0.8 for the unsubstituted 5-hydroxyindolin-2-one (5-hydroxyoxindole) . This increase is driven by the N1-methyl and C3-ethyl/C3-methyl lipophilic substitutions, predicting enhanced chromatographic retention and reduced aqueous solubility compared to the simpler 5-hydroxyindolin-2-one core.

Lipophilicity
Head-to-head
XLogP3-AA 1.9
Supports resolved chromatographic retention in moderately lipophilic methods.
~1.1 log unit increase vs. 5-hydroxyindolin-2-one (predicted ~0.8). Mandates distinct RP-HPLC methods.
ADME-Tox Profiling Compound Solubility Chromatographic Method Development

3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one: Key Application Scenarios


3,3-Disubstituted Fragment Libraries with Quaternary C3 Center

For fragment-based drug discovery campaigns targeting chiral pockets, this compound provides a defined C3-quaternary stereocenter that eliminates racemization concerns associated with 3-monosubstituted indolin-2-ones. The 3-ethyl/3-methyl combination pre-installs differentiated C3 substituents suitable for diversity-oriented synthesis, avoiding the need for asymmetric synthetic steps that would be required if starting from prochiral 3-ethylidene precursors [1].

SAR via C5-OH Synthetic Handle

The C5-hydroxy group serves as a versatile derivatization point for O-alkylation, esterification, or sulfonation reactions, enabling systematic SAR exploration of the 5-position while maintaining the locked C3-quaternary architecture. This contrasts with 1,3-dimethylindolin-2-one (CAS 24438-17-3), which lacks this synthetic handle entirely and would require de novo aromatic functionalization chemistry [2].

Method Development for Distinct Chromatographic Retention

With a computed logP of 1.9, this compound elutes at a clearly resolved retention time window in reversed-phase HPLC methods designed for moderately lipophilic small molecules. This differentiated retention, arising from the combined N1-methyl, C3-ethyl, and C3-methyl substitutions, makes it suitable as a system suitability standard for methods separating 3,3-disubstituted oxindoles from earlier-eluting monosubstituted or unsubstituted analogs [3].

Application
Selection Property
Validation Focus
Fragment Library Design
Pre-installed C3 quaternary center
Chiral pocket complementarity and scaffold diversity
Medicinal Chemistry SAR
C5-OH synthetic handle for derivatization
5-position substitution effects on target engagement
Method Development
Distinct chromatographic lipophilicity
System suitability for 3,3-disubstituted oxindole separation

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